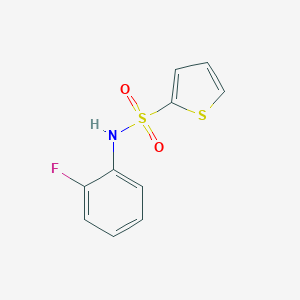![molecular formula C26H27N3O5S B299294 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299294.png)
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a cancer treatment. ABT-737 was developed by Abbott Laboratories and has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells by targeting B-cell lymphoma 2 (BCL-2) family proteins.
Mecanismo De Acción
ABT-737 selectively targets N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which are involved in regulating apoptosis. Specifically, ABT-737 binds to the BH3-binding groove of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents them from inhibiting pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, ABT-737 has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ABT-737 is its selectivity for N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which allows for targeted induction of apoptosis in cancer cells. However, one limitation is that ABT-737 has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide inhibitors based on the structure of ABT-737. Another area of interest is the investigation of the potential of ABT-737 as a combination therapy with other cancer treatments. Additionally, research is needed to further understand the mechanisms of resistance to ABT-737 in cancer cells and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of ABT-737 involves a multi-step process that includes the reaction of various reagents to form the final product. The initial step involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate to form 4-(allyloxy)benzaldehyde hydrazone. This is followed by the reaction of the hydrazone with 2-(2-bromoacetyl)benzoic acid to form the key intermediate, 2-(2-{4-(allyloxy)benzylidene}hydrazino)-2-oxoethyl benzoic acid. The final step involves the reaction of the intermediate with 2-ethoxyaniline and benzenesulfonyl chloride to form ABT-737.
Aplicaciones Científicas De Investigación
ABT-737 has been extensively studied in scientific research for its potential as a cancer treatment. The compound has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
Nombre del producto |
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C26H27N3O5S |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-3-18-34-22-16-14-21(15-17-22)19-27-28-26(30)20-29(24-12-8-9-13-25(24)33-4-2)35(31,32)23-10-6-5-7-11-23/h3,5-17,19H,1,4,18,20H2,2H3,(H,28,30)/b27-19+ |
Clave InChI |
KGOUZIJDMOADIE-ZXVVBBHZSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B299213.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299214.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)

